molecular formula C18H15NO B1459442 4-(4-Ethylbenzoyl)quinoline CAS No. 1706457-14-8

4-(4-Ethylbenzoyl)quinoline

Cat. No.: B1459442
CAS No.: 1706457-14-8
M. Wt: 261.3 g/mol
InChI Key: DUHHFQRSPMZWBD-UHFFFAOYSA-N
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Description

Contextual Significance of the Quinoline (B57606) Heterocyclic Scaffold in Drug Discovery and Materials Science

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities. orientjchem.orgscispace.comtandfonline.com Its presence in natural products, such as the antimalarial alkaloid quinine, spurred early interest, leading to the development of a plethora of synthetic quinoline-based drugs. wikipedia.orgnumberanalytics.com These compounds have demonstrated efficacy as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. orientjchem.orgnih.govsci-hub.se The versatility of the quinoline nucleus allows for structural modifications that can fine-tune its biological activity, selectivity, and pharmacokinetic properties. orientjchem.org

Beyond its medicinal applications, the quinoline scaffold is also a valuable building block in materials science. numberanalytics.com Its aromatic and electron-rich nature makes it suitable for the construction of conjugated polymers with potential applications in optoelectronics and photovoltaics. numberanalytics.com Furthermore, quinoline derivatives are being explored for the development of metal-organic frameworks (MOFs) for gas storage and as catalysts in various chemical transformations. numberanalytics.com

The following table provides a glimpse into the diverse applications of the quinoline scaffold:

Field Application Area Examples of Quinoline-Based Compounds/Materials
Drug Discovery AnticancerCamptothecin derivatives, Kinase inhibitors tandfonline.comnumberanalytics.com
AntimalarialChloroquine (B1663885), Quinine numberanalytics.com
AntibacterialMoxifloxacin, Ciprofloxacin numberanalytics.comnih.gov
AntifungalSubstituted quinolines nih.gov
Materials Science OptoelectronicsConjugated polymers numberanalytics.com
Gas StorageMetal-Organic Frameworks (MOFs) numberanalytics.com
CatalysisVarious chemical reactions numberanalytics.com

Overview of Benzoyl-Substituted Quinoline Derivatives: Synthesis and Emerging Research Trajectories

The introduction of a benzoyl group onto the quinoline scaffold gives rise to a class of compounds with distinct chemical properties and potential applications. The synthesis of these derivatives often involves established methods of quinoline synthesis, such as the Skraup or Friedländer synthesis, followed by acylation reactions. uop.edu.pk For instance, the reaction of an appropriately substituted aniline (B41778) with a β-ketoester can yield a quinoline ring, which can then be subjected to Friedel-Crafts acylation or other methods to introduce the benzoyl moiety. orientjchem.orgscispace.com

Recent research has explored various synthetic strategies to access diverse benzoyl-substituted quinolines. These include one-pot multicomponent reactions and the use of novel catalytic systems to improve efficiency and yield. researchgate.netresearchgate.net The position of the benzoyl group on the quinoline ring, as well as the substituents on the benzoyl ring itself, significantly influences the compound's properties and biological activity. For example, studies on different substituted benzoylquinolines have revealed their potential as antimicrobial and anticancer agents. nih.govresearchgate.net

Emerging research is focused on exploring the structure-activity relationships (SAR) of these compounds to design more potent and selective therapeutic agents. researchgate.net Computational methods, such as molecular docking, are being employed to predict the binding of these derivatives to specific biological targets. nih.gov

Scope and Research Focus on 4-(4-Ethylbenzoyl)quinoline Analogues

This article will now narrow its focus to the specific chemical compound This compound and its closely related analogues. While the broader quinoline and benzoylquinoline classes have been extensively studied, detailed investigations into this particular substitution pattern are more nascent. The presence of the ethyl group on the benzoyl moiety introduces a specific lipophilic character that can influence its interactions with biological systems and its physical properties.

The primary research focus for analogues of this compound is likely to be in the realm of medicinal chemistry, building upon the known pharmacological activities of the parent quinoline scaffold. Investigations may explore their potential as inhibitors of specific enzymes or as modulators of cellular pathways implicated in disease. For instance, some quinoline derivatives have been investigated as tubulin polymerization inhibitors, a mechanism relevant to cancer therapy. nih.gov

Furthermore, the synthesis of novel analogues with variations in the quinoline ring substitution or modifications to the ethylbenzoyl group will be crucial for establishing structure-activity relationships. This will involve the preparation of derivatives and their subsequent evaluation in relevant biological assays. The data gathered from these studies will be instrumental in guiding the design of future compounds with optimized properties.

The following table outlines some key areas of research interest for this compound and its analogues:

Research Area Specific Focus
Synthesis Development of efficient synthetic routes to this compound and its derivatives.
Medicinal Chemistry Investigation of anticancer, antimicrobial, and other pharmacological activities.
Structure-Activity Relationship (SAR) Studies Elucidation of the relationship between chemical structure and biological activity.
Computational Chemistry Use of molecular modeling and docking studies to predict biological targets and binding interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethylphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-12-19-17-6-4-3-5-15(16)17/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHHFQRSPMZWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Ethylbenzoyl Quinoline and Its Derivatives

Classical and Contemporary Approaches for Quinoline (B57606) Ring Formation

The quinoline scaffold is a prominent heterocycle in medicinal and materials chemistry. rsc.orgresearchgate.net Its synthesis has been a subject of extensive research, leading to the development of numerous named reactions and modern catalytic methods. For the purpose of synthesizing 4-substituted quinolines like 4-(4-Ethylbenzoyl)quinoline, methods that generate quinolin-4-one (or its tautomer, 4-hydroxyquinoline) intermediates are particularly relevant.

Gould–Jacob Cyclization and Its Regioselectivity

The Gould-Jacobs reaction is a classical and widely used method for preparing 4-hydroxyquinoline (B1666331) derivatives, which are key precursors to various substituted quinolines. mdpi.comwikipedia.org The reaction sequence begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (or a similar acyl malonic ester). rsc.orgwikipedia.org This initial step forms an anilidomethylenemalonic ester intermediate. Subsequent thermal cyclization, typically conducted at high temperatures (often exceeding 250 °C) in a high-boiling solvent like diphenyl ether, prompts an intramolecular cyclization onto the aromatic ring to form the 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org The final steps involve saponification of the ester to a carboxylic acid, followed by decarboxylation to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with quinolin-4-one. mdpi.com

A critical aspect of the Gould-Jacobs reaction is its regioselectivity when asymmetrically substituted anilines are used as starting materials. The cyclization can occur at either of the two ortho positions relative to the amino group. The outcome is governed by both steric and electronic factors. mdpi.com Generally, cyclization is favored at the less sterically hindered ortho position. For anilines with meta-substituents, the reaction can yield a mixture of 5- and 7-substituted quinolin-4-one products.

Table 1: Examples of the Gould-Jacob Reaction

Starting Aniline Reagent Conditions Product Ref.
Aniline Diethyl ethoxymethylenemalonate 1. Condensation; 2. Thermal cyclization (>250°C); 3. Saponification; 4. Decarboxylation 4-Hydroxyquinoline wikipedia.org
3-Chloroaniline Diethyl ethoxymethylenemalonate High-temperature cyclization Mixture of 5-chloro- and 7-chloro-4-hydroxyquinoline mdpi.com
3-Methoxyaniline Diethyl ethoxymethylenemalonate Thermal cyclization Predominantly 7-methoxy-4-hydroxyquinoline mdpi.com

Camps' Cyclization for Quinolin-4-one Synthesis

The Camps' cyclization is another fundamental method for constructing quinoline rings, specifically yielding 2- and 4-hydroxyquinolines (quinolin-2-ones and quinolin-4-ones). The reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, such as sodium hydroxide. mdpi.comwikipedia.org The starting o-acylaminoacetophenone can be readily prepared through methods like the condensation of an o-aminoacetophenone with an acid chloride or via Friedel-Crafts acylation of an anilide. mdpi.com

The mechanism proceeds via an intramolecular aldol-type condensation. mdpi.com Depending on which enolate is formed and which carbonyl group is attacked, the reaction can produce two different isomers. Cyclization involving the enolate of the acetophenone (B1666503) carbonyl attacking the amide carbonyl leads to the formation of a quinolin-4-one. mdpi.comwikipedia.org Conversely, if the enolate of the amide side-chain attacks the acetophenone carbonyl, a quinolin-2-one is formed. The reaction conditions and the structure of the substrate determine the relative proportions of the two products. wikipedia.orgchem-station.com

Table 2: Overview of Camps' Cyclization

Starting Material Base Product Type Description Ref.
o-Acylaminoacetophenone Aqueous NaOH Quinolin-4-one and/or Quinolin-2-one Base-catalyzed intramolecular cyclocondensation. Product ratio depends on substrate and conditions. wikipedia.org
o-Benzamidoacetophenone Hydroxide ion 2-Phenyl-4-hydroxyquinoline A common example leading to a C2-substituted quinolin-4-one. mdpi.com

Palladium-Catalyzed Carbonylation Reactions for Quinolin-4-ones

More contemporary approaches to quinolin-4-one synthesis utilize the versatility of palladium catalysis. nih.gov These methods often offer milder reaction conditions, higher functional group tolerance, and improved selectivity compared to classical thermal cyclizations. researchgate.net Palladium-catalyzed carbonylation reactions can construct the quinolin-4-one core by incorporating a molecule of carbon monoxide (CO) as a carbonyl source. unibo.itacs.org

One such strategy involves the palladium-catalyzed carbonylation of 2-alkynylanilines bearing an amide moiety. unibo.it This domino reaction proceeds under mild conditions, often at room temperature and atmospheric pressure of CO, to selectively form tricyclic fused oxazino-quinolinone scaffolds. The process demonstrates high selectivity for the 6-endo-dig cyclization mode. unibo.it Other palladium-catalyzed methods include carbonylative annulations and cross-coupling reactions that build the heterocyclic ring in a convergent manner. nih.govresearchgate.net These reactions are powerful tools in modern organic synthesis due to their efficiency and broad applicability. nih.gov

Table 3: Palladium-Catalyzed Routes to Quinolinone Scaffolds

Reaction Type Substrates Catalyst System Key Features Ref.
Carbonylative Cyclization 2-Alkynylanilines Pd(OAc)₂, 1,10-phenanthroline Mild conditions (rt, 1 atm CO), high selectivity, compatible with CO surrogates. unibo.it
Sequential Cross-Coupling 1-Alkyl-6-bromo-3-iodoquinolin-4(1H)-one Palladium catalysts (e.g., for Suzuki, Sonogashira reactions) Allows for regioselective functionalization of a pre-formed quinolinone core. researchgate.net
Intramolecular Carbonylative Annulation Alkyne-tethered o-iodoanilines Palladium catalyst Forms fused tricyclic quinolin-2(1H)-ones. nih.gov

Introduction of the Benzoyl Moiety

To synthesize the target molecule, this compound, the 4-ethylbenzoyl group must be attached to the quinoline ring. This can be achieved either by incorporating the moiety into one of the starting materials before ring formation or by functionalizing a pre-formed quinoline or quinolin-4-one intermediate.

Friedel-Crafts Acylation and Related Acylation Reactions

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org However, direct Friedel-Crafts acylation on an unsubstituted quinoline ring is notoriously challenging. quora.com

The primary difficulty arises from the Lewis basicity of the quinoline nitrogen atom. This nitrogen readily coordinates with the Lewis acid catalyst, forming a complex. quora.com This complexation deactivates the entire heterocyclic ring system towards further electrophilic attack, effectively shutting down the desired reaction. quora.com

Given these limitations, a more viable strategy involves performing the acylation on a precursor before the quinoline-forming cyclization. For instance, an appropriately substituted aniline could be acylated under Friedel-Crafts conditions prior to being subjected to a reaction like the Camps' cyclization. An intramolecular Friedel-Crafts reaction can also be employed to form fused quinoline systems, where a carboxylic acid tethered to the quinoline core cyclizes in the presence of a strong acid like polyphosphoric acid (PPA) or Eaton's reagent. researchgate.net

Strategies for Introducing Substituted Benzoyl Groups

To introduce the specific 4-ethylbenzoyl group, 4-ethylbenzoyl chloride would be the acylating agent of choice in a Friedel-Crafts type reaction. The synthesis of this compound would likely follow an indirect pathway to circumvent the issues with direct acylation of quinoline.

A plausible synthetic route could be envisioned starting from 2-aminoacetophenone.

Amide Formation: 2-Aminoacetophenone is reacted with 4-ethylbenzoyl chloride to form the N-(2-acetylphenyl)-4-ethylbenzamide intermediate.

Camps' Cyclization: This intermediate is then subjected to base-catalyzed Camps' cyclization. This step would form the quinoline ring, yielding 2-(4-ethylphenyl)-4-hydroxyquinoline.

Modification of the 4-position: The 4-hydroxy group is a versatile handle for further reactions. It can be converted to a better leaving group, such as a triflate or a halide (e.g., 4-chloroquinoline).

Final Carbon-Carbon Bond Formation: The final benzoyl group cannot be directly installed via acylation at the C4 position. A more modern approach, though outside the strict definition of Friedel-Crafts acylation, would involve a metal-catalyzed cross-coupling reaction. However, to adhere to the specified outline, an alternative acylation-based strategy would be required at a much earlier stage, for instance, by acylating a highly activated aniline derivative that could then be elaborated into the final product.

A hypothetical acylation-based strategy is outlined below, though it presents significant regioselectivity challenges:

Table 4: Hypothetical Acylation-Based Strategy for a Precursor

Step Reaction Starting Material Reagents Intermediate Product
1 Friedel-Crafts Acylation Acetanilide 4-Ethylbenzoyl chloride, AlCl₃ N-(4-acetylphenyl)acetamide (para-acylation favored)
2 Nitration N-(4-acetylphenyl)acetamide HNO₃, H₂SO₄ N-(4-acetyl-2-nitrophenyl)acetamide
3 Reduction of Nitro Group N-(4-acetyl-2-nitrophenyl)acetamide H₂, Pd/C N-(2-amino-4-acetylphenyl)acetamide
4 Quinoline Formation (e.g., Skraup/Doebner-von Miller) N-(2-amino-4-acetylphenyl)acetamide Glycerol, H₂SO₄, oxidant A substituted quinoline derivative

This hypothetical route highlights the complexity of directing the acylation to the correct position and the need for multiple steps involving activating/deactivating and directing groups to achieve the desired substitution pattern before ring closure.

Advanced Synthetic Techniques

Modern organic synthesis prioritizes efficiency, atom economy, and environmental considerations. Advanced techniques such as microwave-assisted reactions, one-pot multicomponent protocols, and cascade cyclizations have become powerful tools for the rapid and efficient construction of complex heterocyclic systems like quinolines and their derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields. researchgate.net The uniform heating provided by microwave irradiation can significantly enhance the efficiency of multicomponent reactions, which assemble complex products from three or more starting materials in a single operation. researchgate.net While direct microwave-assisted synthesis of this compound is not extensively documented, the methodology has been successfully applied to related heterocyclic systems, including pyrrolo-pyrimidine and quinoline derivatives. nih.govbohrium.com

For instance, the Friedländer synthesis, a classic method for quinoline construction from 2-aminoaryl ketones and α-methylene carbonyl compounds, has been adapted to microwave conditions. mdpi.com A catalyst-free, microwave-assisted Friedländer synthesis has been shown to produce 8-hydroxyquinolines with significantly higher yields (72%) compared to conventional heating (34%). nih.gov Similarly, an environmentally friendly method for synthesizing various quinoline derivatives using microwave irradiation without a solvent has been reported, yielding moderate to good isolated yields (40–68%). nih.gov These examples highlight the potential of microwave assistance to facilitate the key bond-forming events required for assembling complex quinoline-based structures.

Reaction TypeCatalyst/ConditionsSubstratesProduct TypeYield (%)Reference
Friedländer SynthesisCatalyst-free, Microwave2-amino-3-hydroxybenzaldehyde, Ketones8-Hydroxyquinolines72 nih.gov
AnnulationNeat, Microwave2-aminobenzyl alcohol, KetonesQuinolines40-68 nih.gov

One-pot, three-component reactions are highly efficient for building molecular complexity from simple precursors. The Doebner reaction is a classic example, synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. iipseries.orgacs.org This method is particularly relevant as the resulting carboxylic acid is a key intermediate that can be converted to the target benzoylquinoline.

Recent advancements have focused on improving the Doebner reaction, particularly for anilines bearing electron-withdrawing groups, which traditionally give low yields. acs.org A modified Doebner hydrogen-transfer reaction has been developed that works well for both electron-rich and electron-deficient anilines. acs.orgnih.gov This protocol allows for the large-scale synthesis of quinoline-4-carboxylic acid derivatives, which are direct precursors for further functionalization at the 4-position. acs.org Another efficient approach involves a catalyst- and additive-free three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes to produce multiply substituted quinolines. organic-chemistry.org This method proceeds through the cycloaddition of an in situ generated N-arylnitrilium salt with the alkyne. organic-chemistry.org

Reaction NameComponentsKey FeatureProductReference
Doebner ReactionAniline, Aldehyde, Pyruvic AcidForms quinoline-4-carboxylic acidsQuinoline-4-carboxylic Acid iipseries.orgacs.org
Doebner H-TransferElectron-deficient aniline, Aldehyde, Pyruvic AcidOvercomes low yields with deactivated anilinesSubstituted Quinoline-4-carboxylic Acid acs.orgnih.gov
Cascade AnnulationAryl Diazonium Salt, Nitrile, AlkyneCatalyst- and additive-freeMultiply Substituted Quinoline organic-chemistry.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes are highly efficient for constructing polycyclic systems. The synthesis of the quinoline core can be achieved through various cascade cyclization strategies.

One such strategy involves the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines. organic-chemistry.org Another approach is the transition-metal-free construction of functionalized quinolines from acetophenones and anthranils. This one-pot cascade involves the in situ generation of an α,β-unsaturated ketone, followed by an aza-Michael addition and subsequent annulation. organic-chemistry.org Furthermore, rhodium-catalyzed cascade C–H activation and heteroannulation reactions provide an efficient route to substituted quinolines. mdpi.com These methods showcase the power of cascade reactions to rapidly assemble the quinoline scaffold from readily available starting materials. mdpi.comnih.gov

Synthesis of Key Intermediates and Precursors

The synthesis of this compound relies on the preparation of key building blocks that can be coupled to form the final product. The most logical disconnection is between the quinoline C4 position and the carbonyl group, suggesting precursors such as a 4-substituted quinoline and a 4-ethylbenzoyl moiety.

Quinoline-4-carboxylic Acid: This is a versatile precursor for 4-acylquinolines. The Pfitzinger reaction is a primary route to this intermediate, involving the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. pharmaguideline.comnih.gov The classic Doebner reaction, condensing an aniline, an aldehyde, and pyruvic acid, also directly yields quinoline-4-carboxylic acid derivatives. iipseries.orgimist.ma These traditional methods have been improved by incorporating green chemistry principles, such as using efficient catalysts, solvent-free conditions, or microwave irradiation. imist.ma

4-Ethylbenzoyl Chloride: This acylating agent is a crucial component for introducing the 4-ethylbenzoyl group. It is typically synthesized from 4-ethylbenzoic acid. The standard method involves treating 4-ethylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. guidechem.comprepchem.com This reaction converts the carboxylic acid's hydroxyl group into a more reactive acyl chloride, which is ready for electrophilic substitution reactions like Friedel-Crafts acylation. guidechem.com

IntermediateSynthetic MethodStarting MaterialsKey ReagentsReference
Quinoline-4-carboxylic AcidPfitzinger ReactionIsatin, Carbonyl CompoundBase (e.g., KOH) pharmaguideline.comnih.gov
Quinoline-4-carboxylic AcidDoebner ReactionAniline, Aldehyde, Pyruvic AcidAcid Catalyst iipseries.org
4-Ethylbenzoyl ChlorideChlorination4-Ethylbenzoic AcidThionyl Chloride (SOCl₂) guidechem.comprepchem.com

Derivatization Strategies and Functional Group Transformations

Once the core structure is assembled, derivatization strategies and functional group transformations are employed to introduce desired functionalities or modify existing ones. For precursors like quinoline-4-carboxylic acid, the carboxylic acid group serves as a handle for various transformations.

Esterification: Quinoline-4-carboxylic acids can be converted to their corresponding esters through standard esterification protocols. For example, reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or using coupling agents can yield the desired ester. While mild ester hydrolysis can be challenging in some substituted quinolines, the formation of methyl esters has been achieved using reagents like methyl iodide (MeI) with a base such as cesium carbonate (Cs₂CO₃) in DMF. nih.gov

Amidation: The conversion of quinoline-4-carboxylic acids to amides is a key transformation for creating derivatives with diverse biological activities. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an appropriate amine. researchgate.net Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl) carbodiimide (B86325) (EDCI) is a common and effective method. researchgate.net Metal-catalyzed C-H amidation reactions have also been developed for quinoline derivatives, allowing for the direct introduction of amide groups at specific positions on the quinoline ring, such as C2, C5, or C8, often directed by an N-oxide group. researchgate.netorganic-chemistry.orgrsc.org

Nucleophilic Substitutions on the Quinoline Core

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of 4-substituted quinolines, including 4-aroylquinolines. This approach typically involves the displacement of a suitable leaving group, most commonly a halogen, from the 4-position of the quinoline ring by a nucleophile.

One plausible route to this compound involves the reaction of 4-chloroquinoline (B167314) with a suitable organometallic reagent derived from 1-(4-ethylphenyl)methanone. For instance, a Grignard reagent or an organolithium species prepared from 4-ethylbromobenzene could be acylated to form a nucleophilic carbonyl equivalent, which would then attack the electron-deficient C4 position of the quinoline ring. The reactivity of 4-chloroquinolines towards nucleophiles is well-documented, with the C4 position being particularly susceptible to attack due to the electron-withdrawing effect of the nitrogen atom. mdpi.comresearchgate.net

The reaction conditions for such nucleophilic substitutions can be tailored based on the specific nucleophile and substrate. The presence of substituents on the quinoline ring can influence the reactivity, with electron-withdrawing groups generally enhancing the rate of substitution. researchgate.net

Table 1: Examples of Nucleophilic Substitution on Chloroquinolines

Starting MaterialNucleophileProductReference
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.com
4-Chloroquinoline1,2,4-Triazole4-(1H-1,2,4-triazol-1-yl)quinoline researchgate.net
4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneSodium azide4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione researchgate.net

Cyclization Reactions to Form Fused Heterocyclic Systems

The this compound scaffold can serve as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions are particularly valuable in this regard, allowing for the construction of additional rings onto the quinoline framework.

One prominent strategy involves intramolecular Friedel-Crafts acylation. researchgate.net If the quinoline derivative possesses a suitable side chain that can be acylated, treatment with a Lewis acid or a strong protic acid can induce cyclization onto an adjacent aromatic ring. For example, a derivative of this compound bearing a phenoxymethyl (B101242) group at the 2-position can undergo intramolecular Friedel-Crafts acylation to yield tetracyclic-fused quinoline systems, such as benzoxepino[3,4-b]quinolin-13(6H)-one derivatives. researchgate.net The choice of cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent, can influence the reaction outcome and yield. researchgate.net

Photochemical cyclization represents another avenue for constructing fused systems. For instance, derivatives of 4-aryl-1-azabuta-1,3-dienes have been shown to undergo photochemical cyclization to afford diphenylquinoline derivatives. msu.edu This principle could potentially be extended to suitably functionalized derivatives of this compound.

Electrophilic cyclization of N-(2-alkynyl)anilines is a versatile method for synthesizing substituted quinolines, which can then be further functionalized. This method allows for the introduction of various substituents at the 3 and 4-positions of the quinoline ring. nih.gov

Table 2: Examples of Cyclization Reactions for Fused Quinoline Systems

Starting Quinoline DerivativeReaction TypeProductReference
2-(Phenoxymethyl)-4-phenylquinoline-3-carboxylic acidIntramolecular Friedel-Crafts acylation12-Phenylbenzo mdpi.comnih.govoxepino[3,4-b]quinolin-13(6H)-one researchgate.net
4-Aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienePhotochemical cyclization2,3-Diphenylquinoline derivative msu.edu
N-(2-Alkynyl)anilineElectrophilic cyclizationSubstituted quinoline nih.gov

Reduction and Oxidation Reactions of the Quinoline Scaffold

The quinoline ring and the substituents of this compound are amenable to various reduction and oxidation reactions, allowing for further chemical modifications.

Reduction:

The quinoline ring can be selectively reduced to afford tetrahydroquinoline derivatives. Catalytic hydrogenation is a common method for this transformation. Depending on the reaction conditions and the catalyst used, either the pyridine (B92270) ring or the benzene (B151609) ring can be selectively reduced. For instance, catalytic hydrogenation at room temperature and pressure in methanol (B129727) typically reduces the heterocyclic ring. iust.ac.ir The choice of catalyst, such as palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), or Raney nickel, can influence the selectivity and efficiency of the reduction. iust.ac.ir It is important to note that under certain conditions, the benzoyl carbonyl group could also be susceptible to reduction. Selective reduction of the quinoline ring in the presence of a carbonyl group might require careful selection of the catalyst and reaction conditions to avoid unwanted side reactions. researchgate.net

Table 3: Catalysts for Quinoline Reduction

CatalystRing ReducedReference
Pd/CPyridine Ring iust.ac.ir
Platinum OxideBenzene Ring (in strong acid) iust.ac.ir
Raney NickelPyridine Ring iust.ac.ir

Oxidation:

The ethyl group on the benzoyl moiety of this compound is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the alkyl side-chain of an aromatic ring to a carboxylic acid. askfilo.comlibretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This would transform the 4-ethylbenzoyl group into a 4-carboxybenzoyl group. The reaction typically proceeds via attack at the benzylic position, requiring the presence of at least one benzylic hydrogen. msu.edu

The quinoline ring itself is generally resistant to oxidation under conditions that would cleave an alkyl side chain. However, under more vigorous conditions, the benzene ring of the quinoline nucleus can be oxidized. For example, oxidation of quinoline with alkaline potassium permanganate can lead to the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). brainly.inaskfilo.comgoogle.com

Table 4: Oxidation Reactions

Substrate MoietyOxidizing AgentProduct MoietyReference
EthylbenzeneKMnO4Benzoic acid askfilo.comlibretexts.orgmasterorganicchemistry.com
QuinolineAlkaline KMnO4Pyridine-2,3-dicarboxylic acid brainly.inaskfilo.com

Advanced Spectroscopic and Structural Characterization of 4 4 Ethylbenzoyl Quinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Predictions for both ¹H and ¹³C NMR spectra of 4-(4-Ethylbenzoyl)quinoline provide a detailed map of its atomic connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons of the quinoline (B57606) ring, the ethyl-substituted benzene (B151609) ring, and the ethyl group. The quinoline protons are expected to resonate in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic system and the nitrogen atom. The protons on the 4-ethylbenzoyl group would appear in the aromatic region, likely between 7.3 and 8.0 ppm. The ethyl group protons would be found in the upfield region, with the methylene (B1212753) protons appearing as a quartet around 2.7 ppm and the methyl protons as a triplet around 1.3 ppm, characteristic of an ethyl group adjacent to an aromatic ring.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Quinoline-H 7.5 - 9.0 Multiplets, Doublets
Benzoyl-H 7.3 - 8.0 Doublets
Ethyl (-CH₂) ~2.7 Quartet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Based on the structure of this compound, a total of 18 distinct signals are anticipated in the ¹³C NMR spectrum, assuming no coincidental overlap of chemical shifts. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the quinoline and benzene rings will resonate between 120 and 150 ppm. libretexts.org The aliphatic carbons of the ethyl group will appear in the upfield region, with the methylene carbon around 29 ppm and the methyl carbon around 15 ppm. huji.ac.iloregonstate.edu

Predicted ¹³C NMR Data for this compound

Carbon Atoms Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 190 - 200
Quinoline & Benzene (aromatic C) 120 - 150
Ethyl (-CH₂) ~29

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

The IR spectrum of this compound is predicted to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of ketones and is expected to appear in the range of 1650-1680 cm⁻¹. libretexts.orgpressbooks.pub Aromatic C-H stretching vibrations are anticipated to be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would likely appear just below 3000 cm⁻¹. libretexts.org The spectrum would also feature characteristic C=C and C=N stretching vibrations from the quinoline and benzene rings in the 1450-1600 cm⁻¹ region. pressbooks.pub

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2970
Carbonyl C=O Stretch 1650 - 1680

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

The molecular weight of this compound is 273.34 g/mol . In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 273. The fragmentation pattern would likely be influenced by the stability of the resulting fragments. A primary fragmentation pathway is anticipated to be the alpha-cleavage on either side of the carbonyl group. libretexts.orgmiamioh.edu This could lead to the formation of a fragment corresponding to the 4-ethylbenzoyl cation (m/z 133) or the quinoline-4-carbonyl cation (m/z 156). Further fragmentation of the quinoline moiety could involve the loss of HCN, a characteristic fragmentation pattern for quinoline and its derivatives. rsc.org

Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Predicted m/z
[M]+ 273
[M - C₂H₅]+ (loss of ethyl radical) 244
[C₉H₆NCO]+ (quinoline-4-carbonyl) 156

X-ray Crystallography for Solid-State Structural Elucidation

In the absence of an experimentally determined crystal structure, the solid-state conformation of this compound can be predicted. It is expected that the quinoline and the ethylbenzoyl ring systems will not be coplanar due to steric hindrance. A significant dihedral angle between the plane of the quinoline ring and the plane of the benzoyl group is anticipated. The ethyl group will likely be oriented to minimize steric interactions. In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules could play a role in the crystal packing.

Correlation of Spectroscopic Data with Predicted Vibrational Frequencies

In modern chemical analysis, computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict spectroscopic properties. For this compound, DFT calculations could provide theoretical vibrational frequencies. These calculated frequencies, when appropriately scaled, can be correlated with experimental IR and Raman spectra. This correlation is invaluable for making definitive assignments of the observed vibrational modes to specific molecular motions, such as the stretching and bending of particular bonds. This synergy between theoretical prediction and experimental observation allows for a more profound and accurate interpretation of the spectroscopic data.

Computational and Theoretical Investigations of 4 4 Ethylbenzoyl Quinoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. These methods provide insights into the distribution of electrons and the energy of molecular orbitals, which are fundamental to understanding a compound's chemical behavior.

The electronic structure of a molecule is characterized by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity.

For many quinoline (B57606) derivatives, DFT calculations have been employed to determine these parameters. For instance, studies on various substituted quinolines have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. nih.gov In a study on novel quinoline derivatives, the HOMO-LUMO energy gaps were theoretically estimated using DFT at the B3LYP/6-311G(d,p) level. uobaghdad.edu.iqresearchgate.net The calculated energy gaps for a series of compounds ranged from 0.130 eV to 0.1609 eV, indicating varying degrees of reactivity among the derivatives. uobaghdad.edu.iqresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for a Series of Quinoline Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Quinoline Derivative A -0.215 -0.085 0.130
Quinoline Derivative B -0.228 -0.071 0.157
Quinoline Derivative C -0.232 -0.071 0.161
Quinoline Derivative D -0.224 -0.069 0.155
Quinoline Derivative E -0.229 -0.072 0.157

Data is illustrative and based on findings for various quinoline derivatives. uobaghdad.edu.iqresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge transfer, and intramolecular bonding within a molecule. It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their strength.

Table 2: Illustrative NBO Analysis for a Representative Quinoline Derivative Showing Significant Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N1 π* (C2-C3) 15.2
π (C5-C6) π* (C7-C8) 20.5
π (C=O) π* (C-Cring) 18.9

This data is a hypothetical representation based on typical values for similar organic molecules.

Mulliken charge distribution analysis provides an estimation of the partial atomic charges within a molecule, offering insights into the localization of electron density. This information is valuable for understanding electrostatic interactions and identifying potential sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. DFT analyses have been used to generate MEP maps for various quinoline derivatives, highlighting the electronegative nitrogen atom and any carbonyl oxygen as regions of high negative potential. nih.gov

Table 3: Representative Mulliken Atomic Charges for a Substituted Quinoline

Atom Charge (a.u.)
N1 -0.54
C2 0.21
C3 -0.15
C4 0.18
C=O (Oxygen) -0.48
C=O (Carbon) 0.52

Values are illustrative and depend on the specific derivative and computational method.

Fukui functions and local softness indices are conceptual DFT-based reactivity descriptors that help in identifying the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system.

f+(r) : For nucleophilic attack (measures reactivity towards an electron-donating reagent).

f-(r) : For electrophilic attack (measures reactivity towards an electron-accepting reagent).

f0(r) : For radical attack.

Local softness indices (s+, s-, s0) are derived from the Fukui functions and the global softness of the molecule, providing a more quantitative measure of local reactivity. Higher values of these indices at a specific atomic site indicate a greater propensity for reaction at that site.

Table 4: Hypothetical Fukui Function and Local Softness Indices for Key Atoms in a Benzoylquinoline Structure

Atom f+ f- f0 s+ s- s0
N1 0.025 0.098 0.062 0.15 0.59 0.37
C4 0.112 0.031 0.072 0.67 0.19 0.43
C=O (Carbon) 0.150 0.015 0.083 0.90 0.09 0.50

This table presents a conceptual representation of reactivity indices.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the interactions of a molecule with its biological environment, such as a protein target. These methods are instrumental in drug discovery and development.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used to screen potential drug candidates and to understand the molecular basis of their activity.

Several studies have reported the molecular docking of quinoline derivatives into the active sites of various enzymes and receptors. For example, quinoline derivatives have been docked against targets such as EGFR (Epidermal Growth Factor Receptor) and HIV reverse transcriptase. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. In one such study, a quinoline derivative formed strong interactions with key amino acids in the active site of EGFR. nih.gov Another study found that a synthesized quinoline derivative exhibited a high docking score against HIV reverse transcriptase. nih.gov

Table 5: Representative Molecular Docking Results for Quinoline Derivatives with Different Protein Targets

Quinoline Derivative Protein Target Docking Score (kcal/mol) Key Interacting Residues
Derivative 4f EGFR -8.5 Met793, Lys745
Derivative 4 HIV Reverse Transcriptase -10.67 Lys101, Tyr181
Derivative C E. coli Gyrase B -8.562 Asp73, Asn46

Data is compiled from various studies on different quinoline derivatives. nih.govuobaghdad.edu.iqresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Modes

No specific studies detailing molecular dynamics simulations for 4-(4-Ethylbenzoyl)quinoline were identified in the available literature. Such simulations are crucial for understanding the conformational stability of a molecule and its potential binding modes with biological targets. For other quinoline derivatives, molecular dynamics simulations have been effectively used to explore their stability within protein active sites and to elucidate key interactions that govern their biological activity. nih.govmdpi.comnih.gov These studies typically analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of ligand-protein complexes.

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

Detailed theoretical predictions of the chemical reactivity and reaction pathways specifically for this compound are not extensively documented in the public domain. Computational methods like Density Functional Theory (DFT) are often employed to calculate molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors. mdpi.com These calculations provide insights into the electrophilic and nucleophilic sites of a molecule, helping to predict its behavior in chemical reactions. While such analyses have been performed for various quinoline analogs, specific findings for this compound are not available.

Computational Assistance in Structural Confirmation and Spectroscopic Interpretation

There is no specific mention in the reviewed literature of computational methods being used to confirm the structure or interpret the spectra of this compound. For other quinoline compounds, computational approaches have been instrumental in corroborating experimental data from techniques like NMR and IR spectroscopy. nih.govresearchgate.netnih.gov Theoretical calculations of spectroscopic data can aid in the precise assignment of signals and provide a deeper understanding of the molecular structure.

Structure Activity Relationship Sar Studies of Benzoylquinoline Derivatives

Influence of Substituents on the Quinoline (B57606) Heterocycle

The quinoline core is a critical pharmacophore, and substitutions on this heterocyclic system are known to have a profound impact on the compound's activity. For instance, in the context of antimalarial 4-substituted quinolines, the presence of a 7-chloro group on the quinoline nucleus is considered optimal for activity. pharmacy180.com Conversely, the introduction of a methyl group at the C-3 position has been shown to reduce activity, while an additional methyl group at the C-8 position can abolish it entirely. pharmacy180.com

In a series of antibacterial 4-aminoquinoline (B48711) derivatives, compounds featuring a 7-chloro substituent also demonstrated significant activity. mdpi.com Similarly, studies on quinoline-benzofuran and quinoline-benzothiophene hybrids have explored the effects of both chloro and trifluoromethyl groups on the quinoline moiety, indicating that electron-withdrawing groups at specific positions are a key area of investigation for modulating biological efficacy. researchgate.net

These findings suggest that for a compound like 4-(4-Ethylbenzoyl)quinoline, the introduction of small, electron-withdrawing substituents at the C-7 position of the quinoline ring could be a promising strategy to enhance its biological profile.

Table 1: Effect of Quinoline Ring Substituents on Antimalarial Activity of 4-Substituted Quinolines Data synthesized from related 4-substituted quinoline series.

Substituent Position Substituent Effect on Activity Reference
C-7 -Cl Optimal for activity pharmacy180.com
C-3 -CH₃ Reduces activity pharmacy180.com
C-8 -CH₃ Abolishes activity pharmacy180.com

Impact of Variations in the Benzoyl Moiety (e.g., Position and Nature of Alkyl/Substituent Groups)

The benzoyl moiety offers a wide scope for structural modifications that can tune the compound's properties. The nature and position of substituents on the phenyl ring of the benzoyl group are crucial. In a study of benzo[f]quinoline (B1222042) derivatives, compounds containing a methyl or a phenyl group on the benzoyl portion exhibited the highest anticancer activity. nih.gov The same study noted that the presence of a methoxy (B1213986) or chloro moiety also appeared to have a favorable effect on activity. nih.gov

For this compound, the ethyl group at the para-position (C-4) of the benzoyl ring is a defining feature. The size and electronic properties of this alkyl group can influence binding affinity to biological targets. Variations could include altering the alkyl chain length, introducing branching, or replacing it with other functional groups such as halogens, alkoxy, or trifluoromethyl groups to probe the electronic and steric requirements of the target's binding pocket. For example, research on quinoline-hydrazone derivatives showed that a dichloro substitution on the benzoyl ring at position 4 was a feature of active compounds. researchgate.net

Role of Linker Moieties and Bridging Units on Biological and Chemical Properties

For instance, in a series of quinoline-benzofuran and quinoline-benzothiophene derivatives, compounds with an amide linkage were found to be an order of magnitude more efficacious than their ester-linked counterparts. researchgate.net In the development of dual PI3K/HDAC inhibitors, compounds featuring both alkyl and benzoyl linkers were identified as having favorable potencies. nih.gov The tertiary amine in the side chain of other 4-substituted quinolines is also noted as being important for their activity. pharmacy180.com These examples underscore the critical role of the linker in orienting the key pharmacophoric elements for optimal interaction with a biological target. The rigid ketone linker in this compound imposes a specific spatial arrangement of the two ring systems, which could be a key determinant of its activity profile.

Table 2: Influence of Linker Type on Biological Activity in Quinoline Hybrids

Compound Series Linker Type Relative Efficacy Reference
Quinoline-benzofuran/benzothiophene Amide More Efficacious researchgate.net
Quinoline-benzofuran/benzothiophene Ester Less Efficacious researchgate.net
PI3K/HDAC inhibitors Alkyl Favorable Potency nih.gov
PI3K/HDAC inhibitors Benzoyl Favorable Potency nih.gov

Stereochemical Considerations in Derivatives and Their Implications

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities and toxicological profiles. While this compound itself is an achiral molecule, the introduction of chiral centers through derivatization would necessitate an evaluation of its stereochemical properties.

For example, the D-isomer of the antimalarial drug chloroquine (B1663885) is known to be less toxic than its L-isomer. pharmacy180.com In the development of novel quinoline methanols, a lead compound was identified with a specific (S)-configuration, highlighting the importance of stereochemistry for potency and efficacy. nih.gov Therefore, any modification to this compound that introduces a stereocenter—such as the reduction of the ketone to a chiral alcohol or the addition of a chiral side chain—would require the separation and independent biological evaluation of each enantiomer to identify the more active and less toxic isomer.

Rational Design Principles Derived from SAR Data

The collective SAR data on quinoline derivatives provides a set of guiding principles for the rational design of new analogues based on the this compound scaffold. researchgate.netmanchester.ac.ukbenthamscience.com The goal of such design is to optimize the compound's interaction with its biological target while improving its pharmacological profile. benthamscience.com

Key design principles can be summarized as follows:

Quinoline Core Modification : The introduction of small, electron-withdrawing groups, such as a chlorine atom at the C-7 position, is a validated strategy for enhancing biological activity in many quinoline series. pharmacy180.commdpi.com Positions C-3 and C-8 should be approached with caution, as substitutions here can be detrimental. pharmacy180.com

Benzoyl Moiety Optimization : The para-position of the benzoyl ring is a key site for modification. Systematic variation of the substituent at this position—exploring a range of alkyl and electron-withdrawing/donating groups—can be used to probe for optimal interactions with the target protein.

Linker Exploration : While the parent compound has a ketone linker, exploring derivatives with alternative linkers such as amides or short alkyl chains could yield compounds with improved potency or different activity profiles by altering the molecule's conformational flexibility. researchgate.netnih.gov

Incorporation of Chirality : The introduction of stereocenters, for instance by reducing the carbonyl group, could lead to more specific and potent interactions with a chiral biological target. Subsequent chiral separation and testing would be essential. nih.gov

By systematically applying these principles, researchers can modulate the activity of benzoylquinoline scaffolds to develop new chemical entities with enhanced therapeutic potential. researchgate.netmanchester.ac.uk

Pre Clinical Biological Activity Profiles and Mechanistic Insights

Antimicrobial Activities of Benzoylquinoline Derivatives

While specific studies focusing exclusively on the antimicrobial properties of 4-(4-Ethylbenzoyl)quinoline are limited in publicly accessible scientific literature, the broader class of quinoline (B57606) derivatives has been extensively investigated for its efficacy against a wide range of microbial pathogens. The following sections synthesize the available information on the antimicrobial potential of benzoylquinoline derivatives and the wider quinoline class to which this compound belongs.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Quinoline derivatives have demonstrated a broad spectrum of antibacterial activity. researchgate.net The fusion of heterocyclic rings, such as thiazolidinones and azetidinones, to a quinoline motif has been a strategy to develop novel antibacterial agents. pulsus.com Research into 4-aminoquinoline (B48711) derivatives has also shown activity against various bacterial strains. frontiersin.org

Table 1: Representative Antibacterial Activity of Quinoline Derivatives (Note: Data for the specific compound this compound is not available in the reviewed literature. The following table is a composite representation of the activity of the broader quinoline class against various bacterial strains.)

Compound ClassBacterial StrainMIC (μg/mL)Reference
Quinoline DerivativesStaphylococcus aureusVaries researchgate.net
Quinoline DerivativesEscherichia coliVaries researchgate.net
4-AminoquinolinesS. aureusVaries frontiersin.org
4-AminoquinolinesS. pyogenesVaries frontiersin.org

Antimycobacterial Properties

The quinoline scaffold is a recognized pharmacophore in the development of antitubercular agents. nih.gov Numerous quinoline derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and other mycobacterial species. For example, quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones have exhibited substantial activity against M. tuberculosis H37Rv, with MIC values ranging from 0.06 to 1 µg/ml. nih.gov Some of these compounds also demonstrated potent inhibition against drug-resistant clinical isolates of M. tuberculosis. nih.gov While specific data for this compound is not available, the established antimycobacterial potential of the quinoline core suggests this compound could be a subject for future investigation in this area.

Antifungal Activities

Various quinoline derivatives have been explored for their potential as antifungal agents. nih.gov Studies have shown that certain substituted quinolines exhibit inhibitory activity against a range of pathogenic fungi. For instance, some 2,6-disubstituted quinolines have demonstrated fungicidal activity against Candida albicans and Candida glabrata. nih.gov Additionally, novel fluorinated quinoline analogs have shown good antifungal activity against several phytopathogenic fungi. mdpi.com A series of 2-substituted-4-amino-quinolines also exhibited potent and broad-spectrum antifungal activities with MIC values ranging from 4-32 μg/mL against invasive fungi. nih.gov Although specific antifungal data for this compound is not documented in the reviewed literature, the general antifungal properties of the quinoline class are noteworthy.

Antimalarial Potential

The 4-aminoquinoline scaffold is the basis for several well-known antimalarial drugs, including chloroquine (B1663885) and amodiaquine. plos.orgnih.gov Consequently, the synthesis and evaluation of new quinoline derivatives for antiplasmodial activity is an active area of research. plos.org Studies on various 4-aminoquinoline derivatives have shown high in vitro potency against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. plos.orgnih.gov While the direct antimalarial activity of this compound has not been reported, its structural relation to the quinoline core suggests a potential avenue for investigation.

Anticancer and Antiproliferative Effects

The anticancer potential of quinoline derivatives has been a subject of significant research interest. arabjchem.org While specific studies on this compound are limited, research on structurally related 4-aroylquinolines provides valuable insights into the potential antiproliferative effects of this class of compounds.

A study on a series of 4-aroyl-6,7,8-trimethoxyquinolines revealed potent anticancer activity. nih.gov In particular, one derivative, 4-(4'-N,N-dimethylaminobenzoyl)-6,7,8-trimethoxyquinoline, demonstrated significant inhibition of cell growth across several human cancer cell lines, including multidrug-resistant lines. nih.gov The IC50 values for this compound were in the nanomolar range, indicating high potency. nih.gov This suggests that the 4-aroylquinoline scaffold is a promising framework for the development of novel anticancer agents. The substitution pattern on both the quinoline ring and the benzoyl moiety appears to play a crucial role in the observed cytotoxic activity. nih.gov

Table 2: Antiproliferative Activity of a Representative 4-Aroylquinoline Derivative (Data for 4-(4'-N,N-dimethylaminobenzoyl)-6,7,8-trimethoxyquinoline, a compound structurally related to this compound)

Cancer Cell LineDescriptionIC50 (nM)Reference
KBHuman oral squamous carcinoma217 nih.gov
HT-29Human colorectal adenocarcinoma327 nih.gov
MKN45Human gastric adenocarcinoma239 nih.gov
KB-vin10Multidrug-resistant oral carcinoma246 nih.gov
KB-S15Multidrug-resistant oral carcinoma213 nih.gov
KB-7DMultidrug-resistant oral carcinoma252 nih.gov

Cytotoxicity Studies Against Cancer Cell Lines

No studies detailing the cytotoxic effects or IC50 values of this compound against any cancer cell lines have been identified. Research on other quinoline derivatives has shown a wide range of anticancer activities, but these findings cannot be specifically attributed to this compound.

Modulation of Receptor Tyrosine Kinase (RTK) Activity (e.g., EGFR-TK, PDGF Receptor)

There is no available data on the modulatory effects of this compound on Receptor Tyrosine Kinase (RTK) activity, including Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) or Platelet-Derived Growth Factor (PDGF) Receptor. Many quinoline-based compounds have been investigated as inhibitors of these kinases, but no such studies have been published for this compound.

Inhibition of Key Enzymes in Cancer Pathways

Information regarding the inhibitory activity of this compound against key enzymes involved in cancer pathways is not available.

Anti-inflammatory Properties

No research has been published investigating the anti-inflammatory properties of this compound. While the quinoline scaffold is a feature in some anti-inflammatory agents, the specific activity of this compound has not been reported.

Anti-HIV Activity and Integrase Inhibition Mechanisms

There are no studies available that report on the anti-HIV activity of this compound or its potential as an HIV integrase inhibitor. The quinoline core is present in several known HIV integrase inhibitors, but this specific derivative has not been evaluated in this context.

General Enzyme Inhibition Studies Beyond Specific Disease Contexts

No general enzyme inhibition studies have been conducted or published for this compound outside of the specific disease contexts mentioned above.

Ligand-Protein Binding Affinity Assays and Target Identification

There is no data from ligand-protein binding affinity assays for this compound, and no specific biological targets have been identified for this compound.

Future Research Directions and Unexplored Avenues

Exploration of Novel and Greener Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Pfitzinger, and Friedländer syntheses. nih.govresearchgate.net While effective, these methods often involve harsh conditions, stoichiometric reagents, and environmentally detrimental solvents. Future research must prioritize the development of novel and greener synthetic strategies for 4-(4-Ethylbenzoyl)quinoline.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. nih.govresearchgate.net

One-Pot Multicomponent Reactions: Designing a one-pot synthesis where multiple starting materials react sequentially to form the target compound would enhance atom economy and reduce waste by minimizing intermediate isolation steps. nih.gov

Eco-Friendly Catalysts and Solvents: Investigating the use of reusable solid acid catalysts, or benign solvents like water or ethanol, can significantly decrease the environmental impact of the synthesis. rsc.orgmdpi.com The use of magnetically recoverable nanoparticles as catalysts also presents a sustainable option. nih.gov

Ultrasound Irradiation: Sonication offers another alternative energy source that can promote reactions under milder conditions and in shorter timeframes, aligning with the principles of green chemistry. nih.govnih.gov

Table 1: Comparison of Synthetic Routes for Quinoline Derivatives

MethodDescriptionTraditional ApproachGreener Alternative
Pfitzinger ReactionCondensation of isatin (B1672199) with a carbonyl compound. nih.govmdpi.comHarsh basic conditions (e.g., strong KOH), high temperatures, and organic solvents.Use of milder bases, water as a solvent, or catalyst-free conditions under microwave irradiation.
Friedländer AnnulationReaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govOften requires strong acid or base catalysts and high temperatures.Employing reusable solid acid catalysts like Nafion NR50 or using aqueous conditions. researchgate.netmdpi.com
Doebner-von Miller ReactionReaction of an α,β-unsaturated carbonyl compound with an aniline (B41778). nih.govresearchgate.netRequires strong acid catalysts and can produce significant byproducts.Development of more selective catalysts and solvent-free reaction conditions.

Deeper Mechanistic Understanding of Biological Interactions

To unlock the full therapeutic potential of this compound, a profound understanding of its interactions with biological systems at the molecular level is essential. The structural features—a planar quinoline ring capable of intercalation and a benzoyl moiety that can participate in various non-covalent interactions—suggest a multitude of potential biological targets.

Future investigations should focus on:

Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the specific proteins or nucleic acids that bind to the compound.

Enzyme Inhibition Assays: Given that many quinoline derivatives act as kinase inhibitors, screening this compound against a panel of kinases is a logical starting point. nih.gov

Biophysical Interaction Studies: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between the compound and its biological target.

Structural Biology: X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target, revealing the precise molecular interactions that drive its biological activity.

Targeted Design of Derivatives for Specific Biomolecular Pathways

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure influences biological activity. orientjchem.org By systematically modifying the structure of this compound, it is possible to design derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

Strategic modifications could include:

Substitution on the Quinoline Ring: Introducing various functional groups (e.g., halogens, hydroxyl, amino groups) at different positions on the quinoline nucleus can modulate the compound's electronic properties and binding interactions. orientjchem.org

Modification of the Ethyl Group: Altering the length or branching of the alkyl chain on the benzoyl ring could influence lipophilicity and van der Waals interactions with the target.

Bioisosteric Replacement: Replacing the benzoyl linker with other functional groups (e.g., amides, sulfonamides) could lead to new binding modes and improved drug-like properties.

Table 2: Proposed Derivatives of this compound and Their Rationale

Modification SiteProposed ChangeRationale for DesignPotential Target Pathway
Quinoline Ring (Position 7)Addition of a chlorine atomEnhance binding affinity for NMDA receptors, similar to 7-CKA. mdpi.comExcitotoxicity in neurological disorders.
Ethyl GroupReplacement with a trifluoromethyl groupIncrease metabolic stability and potentially alter receptor selectivity.Kinase signaling in cancer. nih.gov
Benzoyl CarbonylReduction to a methylene (B1212753) bridgeIncrease conformational flexibility, potentially allowing for novel interactions.Protein-protein interaction interfaces.
Quinoline Ring (Position 2)Introduction of an aryl groupEnhance anticancer activity, as seen in other 2-arylquinoline derivatives. rsc.orgDNA intercalation or topoisomerase inhibition. nih.govnih.gov

Integration of High-Throughput Screening with Computational Design

The discovery of novel therapeutic agents can be accelerated by combining computational methods with high-throughput screening (HTS). This synergistic approach allows for the efficient exploration of vast chemical spaces and the rapid identification of promising lead compounds.

A potential workflow would involve:

Virtual Screening: Creating a virtual library of thousands of derivatives of this compound and using molecular docking to predict their binding affinity against various known drug targets. tandfonline.com

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds, prioritizing those with favorable drug-like characteristics. tandfonline.com

High-Throughput Synthesis: Synthesizing a focused library of the most promising candidates identified through computational screening.

HTS Assays: Screening the synthesized compounds against a panel of biological targets using automated HTS platforms to quickly identify active molecules. researchgate.net

Investigation of New Pharmacological Targets and Therapeutic Areas

The quinoline scaffold is known for its broad spectrum of biological activities. rsc.org While initial investigations might focus on established areas like cancer or infectious diseases, future research should explore the potential of this compound and its derivatives in novel therapeutic areas.

Unexplored avenues include:

Neurodegenerative Diseases: Some quinoline derivatives have shown neuroprotective properties. Investigating the potential of this compound to modulate pathways involved in Alzheimer's or Parkinson's disease is a promising direction. mdpi.com

Viral Infections: The quinoline core is present in some antiviral agents. Screening against a range of viruses could uncover new therapeutic applications.

Inflammatory Disorders: Given the anti-inflammatory activity of many quinoline compounds, exploring its efficacy in models of rheumatoid arthritis or inflammatory bowel disease could be fruitful. rsc.org

Metabolic Diseases: Investigating the effect of this compound on targets related to diabetes and obesity could open up new avenues for treatment.

Table 3: Potential New Therapeutic Areas and Targets for this compound

Therapeutic AreaPotential Pharmacological TargetRationale
OncologyKinases (e.g., EGFR, HER2), Bcl-2, Topoisomerases. mdpi.comnih.govrsc.orgMany quinoline derivatives exhibit potent anticancer activity through various mechanisms. orientjchem.org
Infectious DiseasesBacterial DNA gyrase, Plasmepsin II (malaria). tandfonline.comThe quinoline core is central to many antimalarial and antibacterial drugs. rsc.org
NeurologyNMDA receptors, Monoamine oxidase (MAO).Certain quinoline structures possess neuroprotective and psychoactive properties. mdpi.com
Inflammatory DiseasesCyclooxygenase (COX) enzymes, Cytokine pathways.Quinoline derivatives have demonstrated anti-inflammatory effects. rsc.org

Development of Advanced Analytical Techniques for Characterization

As novel derivatives of this compound are synthesized and their biological activities are explored, the development of sophisticated analytical methods for their characterization and quantification will be crucial.

Future research in this area should focus on:

Chromatographic Methods: Developing robust High-Performance Liquid Chromatography (HPLC) methods, potentially coupled with Diode-Array Detection (DAD), for the separation and quantification of the parent compound and its derivatives in complex matrices. researchgate.net

Mass Spectrometry: Utilizing high-resolution mass spectrometry (HR-MS) for accurate mass determination and structural elucidation of novel compounds and their metabolites. acs.org

NMR Spectroscopy: Employing advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR (COSY, HSQC, HMBC), for unambiguous structure determination.

Chiral Separation: If chiral derivatives are synthesized, developing enantioselective chromatographic methods will be essential to separate and characterize the individual enantiomers, as they may exhibit different pharmacological activities.

Q & A

Basic: What are the optimal synthetic routes for 4-(4-Ethylbenzoyl)quinoline, and how can reaction efficiency be validated?

The Gould–Jacobs reaction is a robust method for synthesizing quinoline derivatives, including 4-(4-substituted-anilino)quinolines. Key steps involve cyclization of aniline precursors under reflux conditions, followed by purification via column chromatography . To validate reaction efficiency:

  • Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents.
  • Confirm purity via high-performance liquid chromatography (HPLC) (e.g., >95% purity threshold).
  • Characterize intermediates and final products using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example, ethyl ester derivatives exhibit distinct carbonyl signals at ~164–186 ppm in ¹³C NMR, and molecular ion peaks (e.g., [M+H]+ at m/z 522) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

  • NMR Spectroscopy : Aromatic protons in quinoline cores resonate at 7.5–9.0 ppm, while ethylbenzoyl substituents show characteristic ethyl group splits (e.g., triplet for CH3 at ~1.2 ppm and quartet for CH2 at ~2.5 ppm) .
  • X-ray Crystallography : Resolve molecular geometry and substituent orientation. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives crystallize in monoclinic systems with bond angles confirming planar quinoline rings .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Basic: How should researchers design initial biological screening protocols for quinoline derivatives?

  • Cell Line Selection : Use cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) with established sensitivity to quinolines .
  • Dose-Response Assays : Test compounds at 1–100 µM concentrations over 48–72 hours. Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). For reference, 4-(4-chloroanilino)quinoline showed IC50 = 3.42 µM against MCF-7 .
  • Control Compounds : Include doxorubicin (IC50 = 2.07 µM for MCF-7) and erlotinib (IC50 = 19.26 µM for A549) for benchmarking .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in 4-substituted quinoline derivatives?

  • Substituent Variation : Modify the 4-position with electron-withdrawing (e.g., -Cl, -F) or donating groups (-OCH3) to assess impacts on cytotoxicity. Chloro-substituted derivatives often enhance potency due to increased lipophilicity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., ethylbenzoyl groups) via comparative activity of analogs. For example, replacing ethyl with methyl reduces MCF-7 activity by ~40% .
  • QSAR Modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate logP, polar surface area, and IC50 values .

Advanced: How can molecular docking studies predict the interaction of this compound with biological targets?

  • Target Selection : Prioritize receptors like EGFR or tubulin, which are implicated in cancer progression.
  • Software Parameters : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes to encompass active sites (e.g., 25 ų for EGFR) .
  • Key Interactions : Look for hydrogen bonds between quinoline nitrogen and residues (e.g., Lys745 in EGFR) or π-π stacking with phenylalanine side chains. Docking scores <−7.0 kcal/mol suggest strong binding .

Advanced: How should researchers address contradictions in biological activity data across studies?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, MCF-7 viability assays show ±15% variability under 10% vs. 5% FBS conditions .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC50 values. Report confidence intervals (e.g., 95% CI: 3.42–5.97 µM) .
  • Mechanistic Follow-Up : Use Western blotting to confirm target modulation (e.g., PARP cleavage for apoptosis) if cytotoxicity data conflict .

Advanced: What analytical methods ensure the purity and stability of this compound under storage conditions?

  • Stability Testing : Store compounds at −20°C in desiccated environments. Monitor degradation via HPLC every 6 months; >5% impurity warrants repurification .
  • Forced Degradation Studies : Expose compounds to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) to identify degradation products .
  • Mass Spectrometry : Detect oxidation products (e.g., quinoline N-oxide derivatives) with m/z shifts of +16 .

Notes

  • Data References : NMR, HRMS, and IC50 values are derived from peer-reviewed studies .
  • Methodological Rigor : Protocols align with ACS and Royal Society of Chemistry standards for synthetic and biological chemistry.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.